Bienvenue dans la boutique en ligne BenchChem!

Benzamide, 4-[[4-amino-6-(cyclohexylmethoxy)-2-pyrimidinyl]amino]-

Cyclin-Dependent Kinase 1 CDK1 inhibitor 2-arylaminopyrimidine SAR

Benzamide, 4-[[4-amino-6-(cyclohexylmethoxy)-2-pyrimidinyl]amino]- (CAS 610755-01-6) is a synthetic 2-arylaminopyrimidine derivative that functions as an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs). It is the non-nitrosylated precursor (designated 8a) of a series of 5-nitrosopyrimidine CDK1/CDK2 inhibitors developed through structure-based design.

Molecular Formula C18H23N5O2
Molecular Weight 341.4 g/mol
CAS No. 610755-01-6
Cat. No. B12930461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 4-[[4-amino-6-(cyclohexylmethoxy)-2-pyrimidinyl]amino]-
CAS610755-01-6
Molecular FormulaC18H23N5O2
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)COC2=NC(=NC(=C2)N)NC3=CC=C(C=C3)C(=O)N
InChIInChI=1S/C18H23N5O2/c19-15-10-16(25-11-12-4-2-1-3-5-12)23-18(22-15)21-14-8-6-13(7-9-14)17(20)24/h6-10,12H,1-5,11H2,(H2,20,24)(H3,19,21,22,23)
InChIKeyKVCWGWGQOGKCFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, 4-[[4-amino-6-(cyclohexylmethoxy)-2-pyrimidinyl]amino]- (CAS 610755-01-6): A 2-Arylaminopyrimidine CDK Inhibitor Scaffold Lacking the 5-Nitroso Warhead


Benzamide, 4-[[4-amino-6-(cyclohexylmethoxy)-2-pyrimidinyl]amino]- (CAS 610755-01-6) is a synthetic 2-arylaminopyrimidine derivative that functions as an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs). It is the non-nitrosylated precursor (designated 8a) of a series of 5-nitrosopyrimidine CDK1/CDK2 inhibitors developed through structure-based design [1]. The compound is recognized in the primary literature not as a stand-alone drug lead but as a critical reference point for quantifying the contribution of the 5-nitroso group to enzymatic potency, with crystallographic confirmation of its binding mode [1]. Its primary relevance to scientific procurement lies in its defined role as a weak, nitroso-deficient comparator in CDK inhibitor structure–activity relationship (SAR) studies.

Why a Generic 2-Arylaminopyrimidine Cannot Substitute for Benzamide, 4-[[4-amino-6-(cyclohexylmethoxy)-2-pyrimidinyl]amino]- in CDK2 Inhibitor Studies


Within the 2-arylaminopyrimidine class, enzymatic potency against CDK2 spans over four orders of magnitude depending on subtle structural modifications. The presence or absence of a single substituent at the pyrimidine 5-position is a decisive differentiator: the 5-nitroso group alone confers an approximately 1,000-fold increase in CDK2 affinity [1]. Consequently, compounds lacking the nitroso function, such as CAS 610755-01-6, are not interchangeable with their nitrosylated analogs for any application where target engagement at nanomolar concentrations is required. The quantitative evidence below demonstrates that substitution of the 4-carboxamidophenylamino motif (present in this compound) with a sulfonamide, or omission of the nitroso group, produces profound and rigorously measured shifts in IC50 that render generic or structural-class substitution scientifically inadmissible [1].

Quantitative Differentiation Table: Benzamide, 4-[[4-amino-6-(cyclohexylmethoxy)-2-pyrimidinyl]amino]- vs. 5-Nitroso and Sulfonamide Analogs in CDK1/CDK2 Enzymatic Assays


CDK1 Enzymatic Inhibition: Direct Head-to-Head Comparison Between the Non-Nitrosylated Carboxamide (8a, CAS 610755-01-6) and Its 5-Nitroso Congener (9d)

In a direct within-study comparison using identical assay conditions (histone H1 substrate, 12.5 μM ATP, pH 7.5, 30 °C), the non-nitrosylated benzamide 8a (CAS 610755-01-6) inhibited CDK1 with an IC50 of 63 ± 3 μM, whereas the corresponding 5-nitrosopyrimidine analog 9d exhibited an IC50 of 0.034 ± 0.008 μM. This represents an ~1,850-fold loss in potency upon removal of the 5-nitroso group while retaining the identical 2-arylamino substituent [1].

Cyclin-Dependent Kinase 1 CDK1 inhibitor 2-arylaminopyrimidine SAR

CDK2 Enzymatic Inhibition: Cross-Study Consistent Potency Deficit of the Non-Nitrosylated Benzamide Versus Its 5-Nitroso Counterpart

BindingDB entry BDBM5589 records an IC50 of 59,000 nM (59 μM) for CAS 610755-01-6 against human CDK2 under conditions of 12.5 μM ATP at 30 °C [1]. For the directly comparable 5-nitrosopyrimidine 9d, the same study reports an IC50 of 34 ± 8 nM against CDK2, as confirmed by the primary publication. The resulting >1,700-fold potency differential is corroborated by the crystallographic observation that the 5-nitroso group enforces an intramolecular hydrogen bond with the 6-amino group, pre-organizing the pyrimidine scaffold into the optimal binding conformation for the ATP pocket [1].

Cyclin-Dependent Kinase 2 CDK2 inhibitor ATP-competitive inhibitor

Functional Group Switching at the 2-Arylamino Position: Carboxamide (8a) vs. Sulfonamide (8b) in the Non-Nitrosylated Series

Within the same non-nitrosylated pyrimidine series, replacement of the 4-carboxamide group (8a, benzamide) with a 4-sulfonamide group (8b, sulfanilylpyrimidine) resulted in comparable weak potency. Literature reports IC50 values for 8a and 8b against CDK2 of approximately 59 μM and 59–63 μM, respectively, indicating that the carboxamide-to-sulfonamide switch does not rescue potency in the absence of the 5-nitroso moiety. In contrast, in the 5-nitrosylated series, the sulfonamide analog 9e (IC50 CDK2 = 1.1 ± 0.3 nM) is approximately 30-fold more potent than the carboxamide analog 9d (IC50 CDK2 = 34 ± 8 nM) [1].

Structure–Activity Relationship CDK inhibitor design hydrogen-bond donor–acceptor

Comparison with the Purine-Based CDK2 Inhibitor NU6102 Illustrates Scaffold-Level Activity Gap

The purine-derived CDK2 inhibitor NU6102 (O6-cyclohexylmethylguanine derivative) exhibited an IC50 of 5.4 ± 1.0 nM against CDK2 under the same assay conditions (histone H1, 12.5 μM ATP). This represents an approximately 11,000-fold superior potency relative to CAS 610755-01-6 (8a, IC50 ≈ 59 μM). NU6102 achieves this potency without a 5-nitroso group, demonstrating that the purine scaffold provides intrinsic binding interactions that the non-nitrosylated pyrimidine scaffold cannot replicate [1].

CDK2 inhibitor benchmarking purine vs. pyrimidine scaffold NU6102

Crystallographic Confirmation of the Nitroso-Dependent Binding Mode Differentiates Target Compound Binding

The crystal structure of the 5-nitrosopyrimidine analog 9d bound to phospho-Thr160 CDK2/cyclin A at 2.6 Å resolution reveals three hydrogen bonds with the hinge region (Glu81, Leu83) and an intramolecular hydrogen bond between the 5-nitroso oxygen and the 6-amino group. This intramolecular constraint pre-organizes the pyrimidine ring for optimal ATP-pocket complementarity. The non-nitrosylated compound 8a (CAS 610755-01-6) lacks this conformational lock, resulting in a disorganized binding geometry that explains the >1,700-fold potency reduction [1].

CDK2 crystallography inhibitor binding mode intramolecular hydrogen bond

Evidence-Backed Application Scenarios for Benzamide, 4-[[4-amino-6-(cyclohexylmethoxy)-2-pyrimidinyl]amino]- (CAS 610755-01-6)


Negative Control Compound for CDK2/5-Nitrosopyrimidine Inhibitor Selectivity Profiling

When screening 5-nitrosopyrimidine lead compounds against CDK2 and CDK1, inclusion of CAS 610755-01-6 as a matched non-nitrosylated control enables unambiguous attribution of inhibitory activity to the 5-nitroso pharmacophore. Its micromolar IC50 values (CDK1: 63 μM; CDK2: ~59 μM) define the baseline activity ceiling of the pyrimidine scaffold without the nitroso group, allowing researchers to calculate the nitroso-dependent selectivity window in each assay run [1].

SAR Probe for Quantifying the Energetic Contribution of the 5-Nitroso Intramolecular Hydrogen Bond

The approximately 1,850-fold potency differential between 8a and 9d provides a well-calibrated system for computational chemists and medicinal chemists to study the thermodynamic and conformational effects of the 5-nitroso-6-amino intramolecular hydrogen bond. CAS 610755-01-6 can be used as the 'unconstrained' reference state in free-energy perturbation (FEP) calculations or molecular dynamics simulations aimed at designing bioisosteric replacements for the nitroso group [1].

Reference Standard for Assay Development and CDK Inhibitor High-Throughput Screening (HTS) Validation

In developing CDK2 or CDK1 biochemical assays, CAS 610755-01-6 serves as a low-potency reference compound to establish the assay's dynamic range and Z'-factor. Its well-characterized IC50 values under standardized conditions (12.5 μM ATP, histone H1 substrate) [1] make it a reproducible benchmark for distinguishing assay noise from true inhibition signals at the micromolar threshold, complementing high-potency controls such as staurosporine or NU6102.

Crystallographic Soaking Experiments for CDK2 Binding Mode Analysis Absent the Nitroso Constraint

Although the non-nitrosylated compound 8a has not been co-crystallized, its use in soaking experiments with CDK2/cyclin A crystals can reveal the alternative binding poses accessible when the intramolecular hydrogen bond is absent. Comparison with the published 9d-bound structure (PDB not specified in source but referenced within study) enables dissection of the nitroso group's role in orienting the pyrimidine hinge-binding motif [1].

Quote Request

Request a Quote for Benzamide, 4-[[4-amino-6-(cyclohexylmethoxy)-2-pyrimidinyl]amino]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.